7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one 7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14991406
InChI: InChI=1S/C23H16Cl2O3/c1-14-21(27-13-15-7-9-19(24)20(25)11-15)10-8-17-18(12-22(26)28-23(14)17)16-5-3-2-4-6-16/h2-12H,13H2,1H3
SMILES:
Molecular Formula: C23H16Cl2O3
Molecular Weight: 411.3 g/mol

7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC14991406

Molecular Formula: C23H16Cl2O3

Molecular Weight: 411.3 g/mol

* For research use only. Not for human or veterinary use.

7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one -

Specification

Molecular Formula C23H16Cl2O3
Molecular Weight 411.3 g/mol
IUPAC Name 7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one
Standard InChI InChI=1S/C23H16Cl2O3/c1-14-21(27-13-15-7-9-19(24)20(25)11-15)10-8-17-18(12-22(26)28-23(14)17)16-5-3-2-4-6-16/h2-12H,13H2,1H3
Standard InChI Key UGZOPZQSHGTSTB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC(=C(C=C4)Cl)Cl

Introduction

7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the chromen-2-one derivative family. This compound features a complex structure, including a benzopyran moiety fused with a carbonyl group, and is characterized by the presence of 3,4-dichlorophenyl and methoxy substituents. These structural elements contribute to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of 7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. A common method includes the reaction of 3,4-dichlorophenylmethanol with 8-methyl-4-phenyl-2H-chromen-2-one in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. This reaction is usually conducted under heating conditions to facilitate the formation of the desired compound.

Biological Activities

This compound exhibits notable biological activities, particularly in anti-inflammatory and antioxidant effects. Research indicates that it may modulate various molecular targets involved in inflammation and oxidative stress pathways. Its mechanism of action likely involves inhibition of specific enzymes related to these processes, contributing to its therapeutic potential in treating conditions associated with inflammation.

Applications in Medicinal Chemistry

7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one has significant applications in medicinal chemistry due to its biological activity profile. It is primarily investigated for its potential therapeutic effects against inflammatory diseases and oxidative stress-related conditions. Furthermore, its unique structure makes it a candidate for further research in drug development.

Research Findings and Future Directions

Studies on the interactions of this compound with various biological targets are essential for understanding its pharmacological profile. Preliminary research suggests that it may interact with specific enzymes involved in inflammatory pathways, leading to modulation of their activity. Such interactions could provide insights into the compound's therapeutic mechanisms and potential side effects.

Given the limited availability of detailed research findings from diverse sources, further studies are needed to fully elucidate the properties and applications of 7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one. This includes comprehensive investigations into its synthesis, biological activities, and potential therapeutic uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator